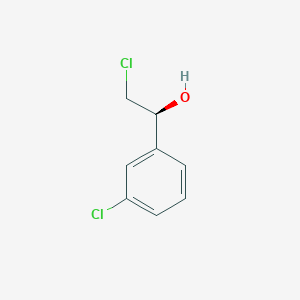

(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol

Vue d'ensemble

Description

(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol typically involves the asymmetric reduction of β-chloro-propiophenone. This process can be catalyzed by chiral iron-based catalysts, which have been shown to achieve high enantiomeric excess and yield under optimized conditions. The reaction is carried out at a temperature of 60°C, a pressure of 1.2 MPa, and a potassium hydroxide concentration of 2×10^-2 mol/L .

Industrial Production Methods

For industrial-scale production, the process is designed to be cost-effective and scalable. The use of chiral iron-based catalysts allows for the efficient production of this compound with high enantiomeric purity. This method is suitable for mass production and has been applied in the synthesis of intermediates for pharmaceuticals such as antidepressants .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be further reduced to remove the chlorine atoms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: The major product is 2-chloro-1-(3-chloro-phenyl)-ethanone.

Reduction: The major product is 2-chloro-1-(3-chloro-phenyl)-ethane.

Substitution: The products depend on the nucleophile used, such as 2-methoxy-1-(3-chloro-phenyl)-ethanol when using sodium methoxide.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antifungal Agents

(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol is primarily utilized as an intermediate in the synthesis of antifungal medications. Its derivatives have shown potent antifungal activity, making it valuable in the development of drugs targeting fungal infections. For instance, it has been reported that derivatives of this compound can inhibit fungal growth through various mechanisms, highlighting its importance in therapeutic applications .

1.2 Kinase Inhibitors

Another notable application of this compound is in the synthesis of benzimidazolyl pyridinones, which act as IGF kinase inhibitors. This application underscores its relevance in cancer research and treatment, where kinase inhibitors play a critical role in regulating cell proliferation and survival .

Case Studies

3.1 Case Study: Antifungal Synthesis

In a study focused on the synthesis of luliconazole, an antifungal agent, this compound was used as a key intermediate. The research demonstrated that the compound's structural characteristics facilitated effective interactions with biological targets, leading to enhanced antifungal activity.

3.2 Case Study: Kinase Inhibition

Research involving the synthesis of benzimidazolyl pyridinones illustrated how this compound serves as a precursor for developing IGF kinase inhibitors. The resulting compounds exhibited significant inhibitory effects on cancer cell lines, showcasing the compound's potential in oncological therapies .

Mécanisme D'action

The mechanism by which (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Chloro-1-(3-chloro-phenyl)-ethanol: The enantiomer of the compound with similar chemical properties but different biological activities.

2-Chloro-1-(4-chloro-phenyl)-ethanol: A structural isomer with the chlorine atom in a different position on the phenyl ring.

2-Bromo-1-(3-chloro-phenyl)-ethanol: A similar compound with a bromine atom instead of one of the chlorine atoms.

Uniqueness

(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomers and structural isomers. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and other specialized applications .

Activité Biologique

(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol is a chiral chlorinated alcohol that has garnered interest in medicinal chemistry due to its significant biological activities. This compound is primarily synthesized for use in pharmaceuticals, particularly as an intermediate in the development of antifungal agents. Understanding its biological activity is crucial for optimizing its applications in drug development.

Chemical Structure and Properties

The structural formula of this compound features a hydroxyl group and a chlorinated aromatic ring. The presence of chlorine atoms contributes to its unique chemical reactivity and biological interactions. The stereochemistry indicated by "(S)" is essential, as it influences the compound's pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antifungal Activity : This compound serves as an important precursor in synthesizing antifungal drugs. Its derivatives have shown potent antifungal effects, inhibiting fungal growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways .

- Antimicrobial Properties : Studies indicate that chlorinated phenolic compounds, including this compound, exhibit antimicrobial activity against a range of bacteria. This includes both Gram-positive and Gram-negative strains, suggesting potential applications in treating bacterial infections .

Antifungal Activity Studies

Research has shown that derivatives of this compound possess significant antifungal properties. For instance, studies demonstrate that these compounds can effectively inhibit the growth of various fungal pathogens, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

| Compound | Target Organism | MIC (µg/mL) | Comparison |

|---|---|---|---|

| This compound | Candida albicans | 44 | Better than fluconazole (59) |

| Derivative A | Aspergillus flavus | 6.25 | Comparable to reference drugs |

These results highlight the potential of this compound derivatives as effective antifungal agents.

Antimicrobial Activity Studies

In terms of antimicrobial efficacy, this compound has been tested against various bacterial strains using methods such as the disc diffusion method. The results indicate promising antibacterial activity, with inhibition zones comparable to standard antibiotics like ciprofloxacin.

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 18 |

This table underscores the compound's potential as an antimicrobial agent against resistant bacterial strains .

Case Studies and Applications

Several case studies have explored the application of this compound in drug development:

- Antifungal Drug Development : Researchers have synthesized various derivatives from this compound to enhance antifungal activity against resistant strains. The structure–activity relationship studies indicate that modifications to the chlorinated phenolic structure can significantly improve efficacy.

- Antimicrobial Formulations : Formulations containing this compound have been evaluated for their ability to combat bacterial infections in clinical settings. These formulations are being optimized for better stability and bioavailability.

Propriétés

IUPAC Name |

(1S)-2-chloro-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKQOSGSUKVDG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431455 | |

| Record name | (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174699-78-6 | |

| Record name | (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.